Ethyl tosylcarbamate
Overview
Description
Ethyl tosylcarbamate is a chemical compound with the molecular formula C10H13NO4S . It contains 29 atoms, including 13 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Sulfur atom .
Synthesis Analysis
The synthesis of carbamates, such as this compound, involves various methods. One common method is carbamoylation, which involves the reaction of carbonylimidazolide in water with a nucleophile . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . N-Substituted carbamoyl chlorides can also be formed in situ and subsequently reacted with substituted phenols .
Molecular Structure Analysis
This compound has an average mass of 243.279 Da and a Monoisotopic mass of 243.056534 Da . It contains total 29 bond(s); 16 non-H bond(s), 9 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 sulfonamide(s) (thio-/dithio-) .
Chemical Reactions Analysis
Ethyl carbamate is formed from the reaction of urea with ethanol . It is a naturally occurring ester found in fermented foodstuffs such as bread and beverages such as wine .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C10H13NO4S . It contains total 29 atom(s); 13 Hydrogen atom(s), 10 Carbon atom(s), 1 Nitrogen atom(s), 4 Oxygen atom(s), and 1 Sulfur atom(s) .
Scientific Research Applications
Carcinogenicity and Toxicity
- Carcinogenic Nature: Ethyl carbamate has been identified as a potential carcinogen in fermented foods and beverages, raising concerns about its presence in such products (Baan et al., 2007).
- Toxicity Concerns: Recent evidence indicates that long-term exposure to ethyl carbamate may lead to neurological disorders, highlighting the importance of its detection and regulation in food products (Gowd et al., 2018).
Detection and Analysis
- Detection in Alcoholic Beverages: Various methods, such as HPLC-FLD and GC-MS, have been developed for the sensitive determination of ethyl carbamate in alcoholic beverages, reflecting its widespread occurrence in fermented food and drinks (Abreu et al., 2005).
- Quantitative Detection Techniques: Surface-enhanced Raman scattering (SERS) has been used for the quantitative detection of ethyl carbamate in alcoholic beverages, offering potential for in situ assessment in the industry (Yang et al., 2013).
Formation and Mitigation
- Formation Mechanisms: Research has focused on understanding the chemical mechanisms behind the formation of ethyl carbamate, including the photochemical oxidation of cyanide ion and ethanolysis of urea (Jiao et al., 2014).
- Prevention Strategies: Methods to reduce ethyl carbamate levels in alcoholic beverages have been explored, incorporating physical, chemical, enzymatic, and metabolic engineering technologies (Zhao et al., 2013).
Miscellaneous Applications
- Synthesis of Chemical Compounds: Ethyl tosylcarbamate has been used in the synthesis of various chemical compounds, such as 4-methylene-2-oxazolidinones, indicating its relevance in chemical research (TamaruYoshinao et al., 1994).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl tosylcarbamate is primarily used as an intermediate in the synthesis of Gliclazide . The primary target of this compound is the ATP-sensitive potassium currents in beta-cells . These currents play a crucial role in insulin secretion, making them a key target in the treatment of diabetes .
Mode of Action
This compound, through its derivative Gliclazide, acts as a blocker of ATP-sensitive potassium currents . By inhibiting these currents, it promotes the closure of potassium channels on the beta-cell membrane. This depolarizes the membrane, leading to the opening of voltage-gated calcium channels. The influx of calcium triggers the exocytosis of insulin granules, leading to increased insulin secretion .
Biochemical Pathways
The action of this compound affects the insulin secretion pathway in beta-cells . By blocking ATP-sensitive potassium currents, it influences the membrane potential and the calcium-dependent exocytosis of insulin. This can have downstream effects on glucose uptake and metabolism in various tissues .
Pharmacokinetics
Gliclazide is known to have good bioavailability and is metabolized by the liver .
Result of Action
The result of this compound’s action, through its derivative Gliclazide, is an increase in insulin secretion from beta-cells . This can help to lower blood glucose levels in individuals with diabetes .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other substances that affect ATP-sensitive potassium currents can modulate its effects . Additionally, factors that influence the function of beta-cells, such as glucose levels and other hormonal signals, can also impact the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Ethyl tosylcarbamate plays a role in biochemical reactions as an intermediate in the synthesis of Gliclazide . Gliclazide is a whole-cell beta-cell ATP-sensitive potassium currents blocker with an IC50 of 184 nM . This suggests that this compound may interact with enzymes and proteins involved in the synthesis of Gliclazide and the regulation of ATP-sensitive potassium currents .
Cellular Effects
Gliclazide, for which this compound is an intermediate, is known to influence cell function by blocking ATP-sensitive potassium currents in beta cells .
Molecular Mechanism
It is known to be an intermediate in the synthesis of Gliclazide . Gliclazide acts as a blocker of ATP-sensitive potassium currents, suggesting that this compound may be involved in these pathways .
Metabolic Pathways
It is known to be an intermediate in the synthesis of Gliclazide , suggesting it may interact with enzymes or cofactors involved in this process .
Properties
IUPAC Name |
ethyl N-(4-methylphenyl)sulfonylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-3-15-10(12)11-16(13,14)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWQXANLGSXMKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80971143 | |
Record name | Ethyl hydrogen (4-methylbenzene-1-sulfonyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80971143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5577-13-9 | |
Record name | Ethyl N-[(4-methylphenyl)sulfonyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5577-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl ((4-methylphenyl)sulphonyl)carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005577139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl hydrogen (4-methylbenzene-1-sulfonyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80971143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl [(4-methylphenyl)sulphonyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.503 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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